molecular formula C4H8ClN3S B14001092 2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride CAS No. 61514-89-4

2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride

Cat. No.: B14001092
CAS No.: 61514-89-4
M. Wt: 165.65 g/mol
InChI Key: AWNREFYVRFKAEE-UHFFFAOYSA-N
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Description

2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride typically involves the reaction of appropriate amines with thioamides under controlled conditions. One common method involves the cyclization of thioamides with α-haloketones or α-haloesters in the presence of a base . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride stands out due to its unique combination of imino and thiazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61514-89-4

Molecular Formula

C4H8ClN3S

Molecular Weight

165.65 g/mol

IUPAC Name

2-imino-4-methyl-1,3-thiazol-3-amine;hydrochloride

InChI

InChI=1S/C4H7N3S.ClH/c1-3-2-8-4(5)7(3)6;/h2,5H,6H2,1H3;1H

InChI Key

AWNREFYVRFKAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N)N1N.Cl

Origin of Product

United States

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